6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1272756-55-4
VCID: VC2554235
InChI: InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15)
SMILES: C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

CAS No.: 1272756-55-4

Cat. No.: VC2554235

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid - 1272756-55-4

Specification

CAS No. 1272756-55-4
Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
IUPAC Name 6-bromo-4-oxo-1H-quinoline-8-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15)
Standard InChI Key RZDAQYJACDJDSS-UHFFFAOYSA-N
SMILES C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br
Canonical SMILES C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br

Introduction

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a complex organic compound with a molecular formula of C₁₀H₆BrNO₃. It is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound, with a bromine atom at the sixth position and a carboxylic acid group at the eighth position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.

Synthesis and Applications

The synthesis of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions, often starting from simpler quinoline derivatives. This compound can serve as a key intermediate in the synthesis of more complex molecules, potentially leading to pharmaceuticals or specialty chemicals.

Biological Activities

While specific biological activities of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid are not well-documented, compounds with similar structures have shown potential in antimicrobial and anticancer applications. For instance, quinoline derivatives are known for their ability to interact with biological targets, such as enzymes and receptors, which can lead to therapeutic effects .

Chemical Specifications

PropertyValue
Molecular FormulaC₁₀H₆BrNO₃
Melting Point>300°C
HazardIrritant

Potential Applications

ApplicationDescription
Pharmaceutical SynthesisIntermediate for complex molecules
Antimicrobial ResearchPotential for antibacterial activity
Anticancer ResearchPotential for cytotoxic effects against cancer cells

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator